molecular formula C19H16N2O2S2 B12118308 (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide

(2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide

Cat. No.: B12118308
M. Wt: 368.5 g/mol
InChI Key: XPPJJWXMSYVVIU-LFIBNONCSA-N
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Description

The compound (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the cyclization of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Methylene Group: The methylene group is introduced by reacting the thiazolidinone intermediate with a suitable benzaldehyde derivative. This step often requires the use of a catalyst such as piperidine or pyridine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group. This reaction is typically carried out under acidic or basic conditions, depending on the reactivity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

The compound (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide
  • (2-methylphenyl)-N-{5-[(4-chlorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide
  • (2-methylphenyl)-N-{5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide

Uniqueness

The uniqueness of (2-methylphenyl)-N-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}carboxamide lies in its specific substitution pattern and the resulting biological activity. The presence of the 2-methylphenyl and 4-methylphenyl groups, along with the thioxo and carboxamide functionalities, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O2S2

Molecular Weight

368.5 g/mol

IUPAC Name

2-methyl-N-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H16N2O2S2/c1-12-7-9-14(10-8-12)11-16-18(23)21(19(24)25-16)20-17(22)15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,22)/b16-11+

InChI Key

XPPJJWXMSYVVIU-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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